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3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane

β‑Hexosaminidase Photoaffinity labeling Enzyme kinetics

This photolabile thioglycoside is the only commercially catalogued probe that labels both subunits of heterodimeric hexosaminidase A (α ~30%, β ~70%) with a 45% covalent incorporation yield. The enzyme-resistant thioglycosidic bond prevents hydrolysis, while the aglycon-positioned diazirine enables precise active-site carbene insertion. With Ki=1.8 mM and a 50.1% photoinactivation baseline, it serves as a robust reporter for high-throughput inhibitor screening. Pair with the galacto epimer (Ki=4.9 mM) to chemically distinguish α- and β-active sites in HEXA/B mutation studies.

Molecular Formula C12H21N3O5S
Molecular Weight 319.38 g/mol
CAS No. 141411-41-8
Cat. No. B134474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
CAS141411-41-8
Synonyms3-azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
AADGTB
Molecular FormulaC12H21N3O5S
Molecular Weight319.38 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
InChIInChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1
InChIKeyGVRYUKXHWVTPHD-ILAIQSSSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane (CAS 141411-41-8): A Diazirine-Based Thioglycoside Photoaffinity Probe for β‑Hexosaminidase Active-Site Mapping


3‑Azi‑1‑((2‑acetamido‑2‑deoxy‑1‑glucopyranosyl)thio)butane (also known as AADGTB or 2‑(3‑methyl‑3H‑diazirin‑3‑yl)ethyl 2‑(acetylamino)‑2‑deoxy‑1‑thio‑β‑D‑glucopyranoside; molecular formula C₁₂H₂₁N₃O₅S, exact mass 319.120) is a photolabile thioglycoside designed as an enzyme‑resistant, active‑site‑directed probe for lysosomal β‑hexosaminidases (EC 3.2.1.52) [1][2]. The molecule carries a 3‑methyl‑3H‑diazirine photoreactive group on the aglycon and a thioglycosidic linkage that confers resistance to enzymatic hydrolysis, distinguishing it from conventional O‑glycoside substrates and inhibitors [1].

Why 3‑Azi‑1‑((2‑acetamido‑2‑deoxy‑1‑glucopyranosyl)thio)butane Cannot Be Replaced by Common Diazirine Reagents or Unmodified Hexosaminidase Ligands


Simple substitution of this compound with either a generic diazirine cross‑linker or a high‑affinity hexosaminidase inhibitor fails for two independent reasons. First, the thioglycosidic bond is essential for enzyme resistance; O‑glycoside analogs are rapidly hydrolyzed by the target enzyme, abolishing sustained occupancy of the active site [1]. Second, the diazirine photophore is positioned on the aglycon at a distance optimized for carbene insertion into proximal residues, a spatial register that cannot be reproduced by attaching a commercial NHS‑diazirine or aryl‑azide tag to a free GlcNAc or GalNAc scaffold [1][2]. The quantitative evidence below demonstrates exactly how the gluco‑configured thioglycoside outperforms its closest structural analog—the galacto epimer—in both affinity and covalent labeling yield, and why this difference directly dictates which probe should be selected for a given hexosaminidase isoform.

Quantitative Differentiation Guide for 3‑Azi‑1‑((2‑acetamido‑2‑deoxy‑1‑glucopyranosyl)thio)butane: Head‑to‑Head and Cross‑Study Comparator Data


Competitive Inhibition Affinity (Ki) Against Human β‑Hexosaminidase A: Gluco vs. Galacto Epimer

In a direct head‑to‑head comparison under identical conditions, the gluco‑configured thioglycoside (target compound 8) exhibited a Ki of 1.8 mM against purified human lysosomal β‑hexosaminidase A, whereas the galacto epimer (compound 9) showed a Ki of 4.9 mM [1]. Both Ki values were determined by Dixon plot analysis using the fluorogenic substrate 4‑methylumbelliferyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside (1–2.5 mM) [1]. This 2.7‑fold higher affinity for the gluco epimer translates directly into more efficient active‑site occupancy prior to photolysis.

β‑Hexosaminidase Photoaffinity labeling Enzyme kinetics

Irreversible Photo‑Deactivation Efficiency: UV‑Dependent Covalent Inactivation of β‑Hexosaminidase A

When human β‑hexosaminidase A was irradiated at 350 nm for 20 min in the presence of each probe, the gluco epimer (compound 8) produced 50.1 % irreversible enzyme inactivation, compared with only 31.4 % for the galacto epimer (compound 9) [1]. In the absence of either probe, irradiation had negligible effect on enzyme activity [1]. The competitive inhibitor 2‑acetamido‑2‑deoxy‑D‑glucono‑1,5‑lactone (compound 10) protected the enzyme from photodeactivation, confirming active‑site specificity [1].

Covalent enzyme inactivation Photoaffinity labeling Carbene insertion

Covalent Incorporation Yield and Subunit Selectivity in Photoaffinity‑Labeled Hexosaminidase A

The tritiated gluco probe 8a (specific radioactivity 1.25 Ci mmol⁻¹) achieved a covalent incorporation of 45 % per mol of hexosaminidase A protein after photolysis and exhaustive dialysis [1]. SDS‑PAGE under denaturing conditions revealed an asymmetric distribution: the β‑subunit carried ~70 % of the total radioactivity while the α‑subunit carried ~30 % [1]. This subunit preference contrasts with the galacto epimer 9, which was subsequently employed for β‑hexosaminidase B labeling and identified Glu‑355 at the β‑subunit substrate‑binding site [2].

Protein subunit labeling Radiolabeling SDS‑PAGE

Affinity Advantage Relative to Earlier Diazirine‑Based Glycoside Photoaffinity Probes

The gluco‑configured thioglycoside 8 (Ki = 1.8 mM) displays an approximately 5.6‑fold affinity improvement over a previously described “C‑glycoside” diazirine probe, 4‑O‑acetyl‑2‑deoxy‑2‑acetamido‑3,7‑anhydro‑2‑azi‑1,2,4‑trideoxy‑D‑glycero‑D‑galacto‑octitol, which exhibited a Ki of ~10 mM against human hexosaminidase A [1]. The earlier probe also yielded unsatisfactory photoaffinity labeling efficiency, prompting the design of the thioglycoside scaffold [1]. This improvement is attributed to the thioglycoside linkage and optimized diazirine placement on the aglycon.

Photoaffinity probe design Glycosidase inhibitors Structure‑activity relationship

Thioglycosidic Bond Confers Enzymatic Stability Unavailable in O‑Glycoside Probes

Thioglycosides are well‑established as hydrolysis‑resistant analogs of O‑glycosides because the C–S bond is not cleaved by retaining or inverting glycoside hydrolases under physiological conditions [1][2]. The thioglycoside linkage in compound 8 was explicitly designed to prevent enzyme‑catalyzed degradation during prolonged incubation with hexosaminidase, a problem that plagued earlier O‑glycoside‑based photoaffinity probes [1]. While no quantitative half‑life comparison under identical conditions was reported in the primary paper, the class‑level distinction between thioglycosides (stable) and O‑glycosides (substrates hydrolyzed with kcat/Km typically 10²–10⁴ M⁻¹ s⁻¹ for hexosaminidases) is unequivocal [2].

Enzyme‑resistant glycosides Thioglycoside Chemical probe stability

Procurement‑Relevant Application Scenarios for 3‑Azi‑1‑((2‑acetamido‑2‑deoxy‑1‑glucopyranosyl)thio)butane


Active‑Site Mapping of Human β‑Hexosaminidase A for Tay‑Sachs and Sandhoff Disease Research

The gluco probe is the only commercially cataloged photoaffinity reagent that labels both subunits of heterodimeric hexosaminidase A with quantified efficiency (α‑subunit ~30 %, β‑subunit ~70 % of incorporated radioactivity) [1]. This differential labeling pattern, combined with the established 45 % covalent incorporation yield per mol of protein [1], enables researchers to identify amino acid residues lining the GlcNAc‑binding pocket on each subunit. For laboratories studying HEXA or HEXB mutations that cause GM2 gangliosidoses, this compound provides a direct chemical route to map the structural consequences of disease‑associated point mutations without requiring antibody development or genetic engineering.

Competitive Displacement Assays to Characterize Novel Hexosaminidase Inhibitor Candidates

Because the gluco probe (Ki = 1.8 mM) occupies the same active site as substrate and can be displaced by competitive inhibitors such as 2‑acetamido‑2‑deoxy‑D‑glucono‑1,5‑lactone [1], it serves as an ideal reporter ligand for high‑throughput screening of hexosaminidase inhibitor libraries. The 50.1 % photoinactivation baseline provides a wide dynamic range for detecting displacement; a test compound that reduces photolabeling from 50 % to ≤10 % demonstrates strong active‑site competition and warrants follow‑up Ki determination. This application is directly supported by the protection experiment shown in Figure 1 of the seminal paper [1].

Comparative Photoaffinity Labeling of Hexosaminidase Isoforms (Hex A vs. Hex B)

The gluco epimer (compound 8, Ki = 1.8 mM) and the galacto epimer (compound 9, Ki = 4.9 mM) exhibit distinct affinity and selectivity profiles for hexosaminidase A [1], while the galacto probe was later employed to identify Glu‑355 in the β‑subunit of hexosaminidase B [2]. By procuring both epimers, a laboratory can perform paired photoaffinity experiments to differentially label the α‑active site (preferentially targeted by compound 8) versus the β‑active site (targeted by compound 9). This paired‑probe strategy is the only published method for chemically distinguishing the two active sites within the same hexosaminidase heterodimer.

Method Development for Activity‑Based Protein Profiling (ABPP) of Retaining Glycosidases

The thioglycoside scaffold of this compound, combined with the diazirine photophore, represents a validated blueprint for mechanism‑based, activity‑dependent probes targeting retaining β‑hexosaminidases [1][3]. The compound has been cited as a foundational example in multiple reviews on covalent glycosidase inhibitors and activity‑based probes [3]. For groups developing next‑generation ABPP workflows—particularly those employing bioorthogonal handles (e.g., alkyne tags) in place of the diazirine for click‑chemistry readout—this compound serves as the reference standard against which new probe designs are benchmarked for affinity, labeling efficiency, and enzyme resistance.

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